![molecular formula C7H6N4O2 B093848 2-Azido-1-methyl-3-nitrobenzene CAS No. 16714-18-4](/img/structure/B93848.png)
2-Azido-1-methyl-3-nitrobenzene
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Overview
Description
2-Azido-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H6N4O2 . It is a derivative of nitrobenzene, which is a class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Molecular Structure Analysis
The nitro group in nitro compounds, like 2-Azido-1-methyl-3-nitrobenzene, has a full positive charge on nitrogen and a half-negative charge on each oxygen. This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
While specific chemical reactions involving 2-Azido-1-methyl-3-nitrobenzene are not detailed in the retrieved sources, nitro compounds in general can undergo a variety of reactions. For instance, nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Scientific Research Applications
Synthesis of Various Heterocycles
Organic azides, such as 2-Azido-1-methyl-3-nitrobenzene, have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Cross-Linkers in Material Sciences
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They have been used as cross-linkers in material sciences .
Copper (I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition
One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Staudinger Reduction
Organic azides are also used in the Staudinger reduction , a chemical reaction that transforms organic azides into primary amines.
Aza-Wittig Reaction
The aza-Wittig reaction is another named reaction that involves organic azides . This reaction is used to convert iminophosphoranes into imines.
Curtius Rearrangement
Organic azides are also used in the Curtius rearrangement , a process that transforms acyl azides into isocyanates.
Highly Energetic Materials
Due to their propensity to release nitrogen by thermal activation or photolysis, organic azides are interesting as highly energetic materials .
Polymer Crosslinking
Organic azides produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Future Directions
While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .
Mechanism of Action
Target of Action
Nitro compounds, in general, are a significant class of nitrogen derivatives . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures .
Mode of Action
It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Biochemical Pathways
Nitro compounds can be identified by strong infrared bands, which may suggest their involvement in certain biochemical reactions .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.
Result of Action
The nitro group’s hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular levels.
Action Environment
It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that environmental conditions such as temperature could potentially influence the compound’s action.
properties
IUPAC Name |
2-azido-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNEHBYBTZSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338349 |
Source
|
Record name | 2-azido-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-methyl-3-nitrobenzene | |
CAS RN |
16714-18-4 |
Source
|
Record name | 2-azido-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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